molecular formula C14H15N5O B2368723 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1208542-06-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

货号: B2368723
CAS 编号: 1208542-06-6
分子量: 269.308
InChI 键: UXLMLJRQDKUQSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a novel chemical hybrid designed for pharmaceutical and biological research. This compound integrates two high-value pharmacophores: a benzimidazole unit and a 1-ethyl-pyrazole ring, connected by a carboxamide linker. The strategic fusion of these motifs is a recognized approach in medicinal chemistry to enhance biological activity and develop new therapeutic agents . Benzimidazole derivatives are isosteres of naturally occurring nucleotides, which allows them to interact effectively with the biopolymers of living systems . This moiety is extensively documented for its wide spectrum of pharmacological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities . Similarly, pyrazole-based compounds are renowned for their significant biological activities, such as antimicrobial, analgesic, and anticancer effects . The presence of the 1-ethyl substituent on the pyrazole ring may influence the compound's metabolic stability and binding affinity. The primary research applications for this hybrid molecule are anticipated in the fields of infectious disease and oncology, based on the proven activities of its constituent parts. Benzimidazole-pyrazole hybrids have been reported as potent antimicrobial agents against a range of multi-drug resistant bacterial and fungal pathogens . Furthermore, such hybrids are investigated as potential DNA gyrase and topoisomerase IV inhibitors, which are critical enzymatic targets for antibacterial development . In cancer research, analogous pyrazole-containing benzimidazole hybrids have demonstrated promising antiproliferative activity against various human tumor cell lines, making them valuable scaffolds for the development of new anticancer therapeutics . Researchers can utilize this compound as a key intermediate or precursor for further chemical modification, or as a probe for in vitro biological screening to elucidate new mechanisms of action. This product is intended for research purposes in a controlled laboratory environment. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions.

属性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMLJRQDKUQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

化学反应分析

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

科学研究应用

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of benzimidazole and evaluated their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), showcasing their potential as effective anticancer agents .
  • Selectivity and Toxicity : The synthesized compounds demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. For instance, one derivative showed an IC50 value of 4.53 µM against HCT116 cells, indicating potent anticancer activity .

Antimicrobial Applications

The compound also shows promise in antimicrobial applications, particularly against bacterial and fungal strains.

Case Studies

  • Antimicrobial Screening : Compounds derived from 2-Mercaptobenzimidazole were tested against various Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM, indicating strong antimicrobial efficacy .
  • Broad Spectrum Activity : The studies revealed that the presence of specific functional groups enhanced the antimicrobial properties of these compounds, making them suitable candidates for further development into broad-spectrum antimicrobials .

Comparative Analysis of Biological Activities

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µM)
N9 (4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamide)5.851.43
N18 (4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide)4.532.60
Standard Drug (5-FU)9.99-

作用机制

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

相似化合物的比较

N-(1H-Benzo[d]imidazol-2-yl)benzamide Derivatives

Compounds like N-(1H-benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide and N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide () share the benzimidazole-carboxamide backbone but differ in aryl substituents. These derivatives exhibit enhanced potency (IC$ _{50} $ values as low as 6.4 μM) due to electron-withdrawing groups (Cl, CF$ _3 $) improving target engagement. However, reduced cell viability is observed, likely due to increased toxicity . In contrast, the ethyl group on the pyrazole in the target compound may mitigate cytotoxicity while maintaining solubility .

Coumarin-Benzoimidazole Hybrids

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide () replaces the pyrazole with a coumarin moiety.

Tubulin Inhibitors with Cinnamide Linkers

Substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides () feature a cinnamide linker instead of pyrazole. These compounds inhibit tubulin polymerization (IC$ _{50} $ < 1 μM) but face challenges in bioavailability due to planar aromatic systems. The target compound’s pyrazole may enhance conformational flexibility, improving pharmacokinetics .

Physicochemical Properties

Compound Core Structure Substituents IC$ _{50} $ (μM) Cell Viability Solubility
N-(Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide Benzimidazole-benzamide 3,4-Cl$ _2 $ 6.4 Low Moderate
Target Compound Benzimidazole-pyrazole 1-Ethylpyrazole N/A High* High*
N-(Benzo[d]imidazol-2-yl)nicotinamide Benzimidazole-nicotinamide Pyridine ring >50 High High
Tubulin inhibitor () Benzimidazole-cinnamide Cinnamide linker 0.8 Moderate Low

*Predicted based on structural features.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis aligns with established protocols for benzimidazole derivatives, ensuring reproducibility .
  • Optimization Opportunities : Introducing electron-withdrawing groups to the pyrazole ring or modifying the ethyl substituent could enhance activity while monitoring cytotoxicity .

生物活性

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and anti-parasitic applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions involving benzo[d]imidazole and pyrazole derivatives. For example, the synthesis may start with the preparation of 1H-benzo[d]imidazole followed by its reaction with ethyl pyrazole carboxamide derivatives to yield the target compound. The synthetic pathway is crucial as it influences the biological properties of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against:

  • Breast Cancer (MDA-MB-231 cells) : Compounds with similar structures have exhibited notable antiproliferative effects, leading to reduced cell viability.
  • Liver Cancer (HepG2 cells) : The pyrazole derivatives have been effective in inhibiting growth in liver cancer models.

In vitro studies indicated that these compounds can inhibit the growth of multiple cancer types, including lung, colorectal, and pancreatic cancers .

Anti-parasitic Activity

The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Structure modifications were tested to enhance its inhibitory effects on cruzipain, a cysteine protease critical for the parasite's lifecycle. The carboxamide group in these compounds plays a vital role in binding to the active site of cruzipain, leading to significant inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure can drastically affect biological activity. For example:

Compound ModificationEffect on Activity
Replacement of secondary amide with primary amideDecreased trypanocidal activity
Alterations in the pyrazole ring structureEnhanced anticancer potency

These findings suggest that even minor changes in molecular structure can lead to significant variations in biological efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain modifications led to IC50 values below 10 µM against breast cancer cells .
  • Evaluation Against T. cruzi : In vitro assays demonstrated that some derivatives exhibited IC50 values significantly lower than traditional treatments, indicating their potential as therapeutic agents for Chagas disease .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting 1H-benzo[d]imidazole-2-carbaldehyde with 1-ethyl-1H-pyrazole-3-carboxamide derivatives under reflux conditions in ethanol or methanol.

Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.

Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate the product.
Characterization is performed via 1H/13C NMR (e.g., δ 11.55 ppm for NH protons) and FTIR (e.g., 3395 cm⁻¹ for N-H stretching) .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Identify aromatic protons (δ 7.4–8.6 ppm for benzimidazole) and ethyl groups (δ 1.38 ppm, triplet).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 392.2 [M+H]⁺) .
  • Elemental Analysis : Ensure deviations < ±0.4% from theoretical C/H/N values .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Initial screening includes:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Answer : Key factors include:

  • Catalyst Selection : Copper iodide (CuI) for azide-alkyne cycloaddition improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during condensation to avoid side reactions .
    Contradictory data on solvent choice (ethanol vs. DMF) may arise from differing substituent solubilities; iterative DOE (Design of Experiments) is recommended .

Q. What strategies resolve contradictory data in biological activity studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from:

  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa).
  • Structural Analogues : Compare with derivatives (e.g., furan-2-yl vs. nitrothiophene substituents) to identify SAR trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity variations .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Answer : Conduct:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
  • Solubility Profiling : Use HPLC to measure solubility in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。